Methyl acetimidate hydrochloride

Catalog No.
S644460
CAS No.
14777-27-6
M.F
C3H8ClNO
M. Wt
109.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl acetimidate hydrochloride

CAS Number

14777-27-6

Product Name

Methyl acetimidate hydrochloride

IUPAC Name

methyl ethanimidate;hydrochloride

Molecular Formula

C3H8ClNO

Molecular Weight

109.55 g/mol

InChI

InChI=1S/C3H7NO.ClH/c1-3(4)5-2;/h4H,1-2H3;1H

InChI Key

WHYJXXISOUGFLJ-UHFFFAOYSA-N

SMILES

CC(=N)OC.Cl

Synonyms

methyl acetimidate, methyl acetimidate hydrochloride

Canonical SMILES

CC(=[NH2+])OC.[Cl-]

Pre-crystallization modification of lysine residues:

MAH has been used in protein crystallography to modify lysine residues on proteins before crystallization. This modification can improve the solubility and stability of proteins, making them easier to crystallize for structural determination using X-ray diffraction [1].

Source

[1] Sigma-Aldrich. Methyl acetimidate hydrochloride technical grade

Inhibition of N-methylation of phosphatidylethanolamine:

MAH acts as an inhibitor of the enzyme responsible for N-methylation of phosphatidylethanolamine (PE), a type of phospholipid found in cell membranes. This inhibition allows researchers to study the role of PE methylation in various biological processes [1].

Source

[1] Sigma-Aldrich. Methyl acetimidate hydrochloride technical grade

Methyl acetimidate hydrochloride is a chemical compound with the formula C₃H₈ClNO and a CAS number of 14777-27-6. It is classified as a hydrochloride salt of methyl acetimidate, appearing as a colorless to pale yellow liquid with a distinctive odor. This compound is known for its high reactivity and is primarily utilized in various chemical synthesis processes, particularly in the pharmaceutical industry .

As with any new compound, it is advisable to handle methyl acetimidate hydrochloride with caution due to limited information on its safety profile. Potential hazards might include:

  • Irritation to skin and eyes due to its acidic nature (presence of hydrochloride).
  • Respiratory irritation if inhaled as dust or vapor.

Limitations and Future Research

Research on methyl acetimidate hydrochloride appears to be limited. More studies are needed to explore its:

  • Reactivity in various chemical transformations
  • Synthetic applications
  • Potential biological activity
  • Safety profile

  • Hydrolysis: In the presence of water, methyl acetimidate hydrochloride can hydrolyze to form methylamine and acetic acid.
  • Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the imidate group, leading to the formation of new compounds.
  • Formation of Amides: Methyl acetimidate hydrochloride can react with carboxylic acids to yield amides, making it valuable in organic synthesis .

Research indicates that methyl acetimidate hydrochloride exhibits biological activity, particularly in relation to its role as a reagent in biochemical assays. It has been utilized in studies involving enzyme inhibition and protein modification. The compound's reactivity allows it to modify amino acids, which can be useful in understanding protein structure and function .

Methyl acetimidate hydrochloride can be synthesized through several methods:

  • Direct Reaction: The most common method involves reacting methyl acetimidate with hydrochloric acid. The general reaction can be represented as follows:
    Methyl Acetimidate+HClMethyl Acetimidate Hydrochloride\text{Methyl Acetimidate}+\text{HCl}\rightarrow \text{Methyl Acetimidate Hydrochloride}
  • Acylation of Amines: Another method includes the acylation of amines with acetic anhydride followed by treatment with methylamine, leading to the formation of the hydrochloride salt.
  • From Methyl Acetimidate: Methyl acetimidate can also be prepared by reacting acetic anhydride with methylamine under controlled conditions, followed by subsequent treatment with hydrochloric acid .

Methyl acetimidate hydrochloride finds applications across various fields:

  • Pharmaceutical Industry: It is used as a reagent in the synthesis of pharmaceuticals and biologically active compounds.
  • Biochemical Research: The compound is employed in studies related to protein chemistry and enzyme activity.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly for producing amides and other nitrogen-containing compounds .

Studies have shown that methyl acetimidate hydrochloride interacts with various biological molecules, particularly proteins and enzymes. Its ability to modify amino acid residues makes it a useful tool for investigating enzyme mechanisms and protein interactions. Research indicates that this compound can influence enzyme activity through covalent modifications, which are critical for understanding biochemical pathways .

Methyl acetimidate hydrochloride shares similarities with several other compounds, particularly those containing imidate or amine functional groups. Below is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
Methyl AcetimidateC₃H₇NOParent compound; used primarily for synthesis
Ethyl AcetimidateC₄H₉NOEthyl group instead of methyl; different reactivity
AcetamidineC₂H₅NLacks the ester functionality; simpler structure
MethylamineCH₃NH₂A primary amine; less reactive than methyl acetimidate

Methyl acetimidate hydrochloride is unique due to its specific reactivity profile and its application as a hydrochloride salt, which enhances its solubility and stability compared to its parent compound, methyl acetimidate .

UNII

05I74I2UQ2

Related CAS

14777-29-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

14777-27-6

Wikipedia

Methylacetimidate hydrochloride

General Manufacturing Information

Ethanimidic acid, methyl ester, hydrochloride (1:1): INACTIVE

Dates

Modify: 2023-08-15

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